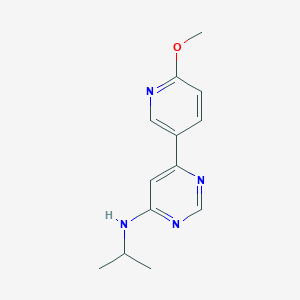
N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide
Vue d'ensemble
Description
N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a key role in the metabolism of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. As such, CPP-115 has attracted significant interest from the scientific community as a potential treatment for a range of neurological and psychiatric disorders.
Mécanisme D'action
N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By blocking this enzyme, N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide increases the levels of GABA in the brain, leading to a reduction in neuronal activity and an overall calming effect.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide has been shown to have a number of other biochemical and physiological effects. For example, N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide has also been shown to increase the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide is also highly potent, with a low IC50 value (the concentration required to inhibit 50% of enzyme activity). However, N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide has limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide. One area of interest is the development of N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide as a treatment for drug addiction. Preclinical studies have shown that N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide can reduce the rewarding effects of drugs such as cocaine and methamphetamine, suggesting that it may have potential as a therapeutic agent. Another area of interest is the development of more potent and selective GABA transaminase inhibitors, which may have even greater therapeutic potential. Finally, there is also interest in studying the long-term effects of N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide on brain function and behavior, particularly with regard to its effects on neuroplasticity and learning and memory.
Applications De Recherche Scientifique
N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide has been extensively studied in preclinical models of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In these studies, N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide has also been shown to enhance the effects of existing antiepileptic drugs, suggesting that it may have potential as an adjunct therapy.
Propriétés
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-6-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-8-6-12-18(20-15)19(23)21-16-9-7-13-22(14-16)17-10-4-2-3-5-11-17/h6,8,12,16-17H,2-5,7,9-11,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEOYJCUIPXQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2CCCN(C2)C3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-oxo-N-[(1-phenylcyclopentyl)methyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B3815092.png)

![2-(dimethylamino)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3-fluorophenyl)acetamide](/img/structure/B3815112.png)
![N-[1-(6-methyl-2-phenylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3815114.png)
![1-ethyl-5-methyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B3815119.png)
![8-methoxy-3-[(2R)-pyrrolidin-2-ylmethyl]quinazolin-4(3H)-one](/img/structure/B3815121.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B3815125.png)
![N-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2,5,6-tetrahydropyridin-3-yl}methyl)acetamide](/img/structure/B3815128.png)
![8-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3815132.png)
![N~1~-[(3,5-dimethylisoxazol-4-yl)methyl]-N~2~-(2-thienylsulfonyl)glycinamide](/img/structure/B3815134.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B3815142.png)
![N-(4-{2-[(3R)-3-hydroxypyrrolidin-1-yl]-2-oxoethoxy}phenyl)propanamide](/img/structure/B3815146.png)

![N-methyl-1-[1-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]methanamine bis(trifluoroacetate)](/img/structure/B3815178.png)